molecular formula C9H11NO3 B13006052 Methyl 2-amino-2-(3-hydroxyphenyl)acetate

Methyl 2-amino-2-(3-hydroxyphenyl)acetate

Cat. No.: B13006052
M. Wt: 181.19 g/mol
InChI Key: DWPGVIHUPCKHJI-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-hydroxyphenyl)acetate is a versatile small molecule with the chemical formula C9H11NO3. It is commonly used in pharmaceutical research and development due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-hydroxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-2-(3-hydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(3-hydroxyphenyl)acetate is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-amino-2-(3-hydroxyphenyl)acetate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8,11H,10H2,1H3

InChI Key

DWPGVIHUPCKHJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)O)N

Origin of Product

United States

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